(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide
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Overview
Description
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide typically involves the condensation of a thiazolidinone derivative with a benzamide derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions may target the carbonyl groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, especially with electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinally, thiazolidinone derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. This compound may exhibit similar activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, modulating their activity. The molecular targets may include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzamides: Often used as antipsychotic agents.
Phenethylamines: Commonly found in neurotransmitter analogs.
Uniqueness
What sets (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H16N2O4S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[2-(4-hydroxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C19H16N2O4S/c22-15-7-3-12(4-8-15)9-10-20-17(23)14-5-1-13(2-6-14)11-16-18(24)21-19(25)26-16/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24,25)/b16-11- |
InChI Key |
DEIURAOEQSNNNI-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)O |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O |
Origin of Product |
United States |
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